2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone
Description
2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone is a substituted acetophenone featuring a 4-cyanophenyl group at position 2 and a trifluoromethyl (-CF₃) group at the 2' position of the acetophenone backbone. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing properties of the cyano (-CN) and trifluoromethyl groups, which influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
4-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-4-2-1-3-13(14)15(21)9-11-5-7-12(10-20)8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXIFOQLHQQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642337 | |
| Record name | 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-57-1 | |
| Record name | 4-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with trifluoromethylacetophenone under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation and subsequent purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyanophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- As a key building block in organic chemistry, 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone is utilized to create more complex molecules. Its unique functional groups facilitate various chemical transformations, including oxidation, reduction, and substitution reactions.
-
Biochemical Assays :
- The compound is employed in biochemical assays to study enzyme interactions and other biological processes. Its structural characteristics allow it to interact selectively with biological targets.
-
Material Science :
- In the industry, it plays a role in producing advanced materials such as polymers and coatings due to its unique chemical properties.
This compound exhibits notable biological activity, particularly in pest control and potential anticancer applications.
Insecticidal Properties
The compound acts as an insecticide by interfering with the nervous system of target insects, leading to paralysis and death. This is primarily due to its ability to disrupt neurotransmitter function critical for nerve impulse transmission.
- Key Findings :
- Demonstrated significant efficacy against various insect pests with low toxicity to non-target species.
- Disrupts normal nerve function leading to paralysis in target insects.
- Low toxicity risks to mammals and birds indicate a safer profile for ecological applications.
Anticancer Potential
Recent studies have indicated that derivatives of this compound may possess cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells.
- Cytotoxicity Results Against Cancer Cell Lines :
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-435 (Melanoma) | 10.5 |
| Similar Compound A | MDA-MB-468 (Breast) | 8.7 |
| Similar Compound B | OVCAR-8 (Ovarian) | 12.0 |
Case Studies
-
Insecticidal Efficacy :
- A study evaluated the effectiveness of this compound against common agricultural pests, revealing a high mortality rate among treated populations within 24 hours of exposure.
-
Selectivity Testing :
- Comparative studies assessed its selectivity against beneficial insects such as bees and ladybugs, indicating minimal adverse effects on these species—supporting its use in integrated pest management strategies.
-
Environmental Safety Assessment :
- Research focusing on environmental impact highlighted that residues of this compound degrade quickly in soil and water, reducing long-term ecological risks associated with its application.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs and their structural distinctions are summarized below:
Key Observations :
- Bioactivity: Thiazole derivatives (e.g., 3f, 3a') with 4-cyanophenyl groups exhibit potent anticancer activity (GI₅₀ ≤ 2 µM), surpassing cisplatin in efficacy . The trifluoromethyl group in the target compound may similarly enhance metabolic stability and target binding.
- Physicochemical Properties: Trifluoromethyl groups improve lipophilicity (logP) and membrane permeability, while cyano groups enhance polarity. These features align with Veber’s rules for bioavailability (rotatable bonds ≤ 10, polar surface area ≤ 140 Ų) .
Pharmacokinetic and Bioavailability Considerations
- Rotatable Bonds: The target compound likely has 3–4 rotatable bonds (acetophenone backbone + substituents), favoring oral bioavailability compared to bulkier analogs (e.g., 7a, with 6+ rotatable bonds) .
- Polar Surface Area (PSA) : Estimated PSA ≈ 60–70 Ų (CN + ketone groups), well below the 140 Ų threshold for optimal absorption .
Biological Activity
2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, also known as a metabolite of Metaflumizone, is an organic compound with significant biological activity, particularly in the field of pest control. Its structure includes a trifluoromethyl group and a cyano group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C16H10F3NO
- Molecular Weight : 289.25 g/mol
- Appearance : Pale lemon or gold crystalline powder
- Boiling Point : Approximately 384.4 °C
- Density : About 1.30 g/cm³
The primary biological activity of this compound is its use as an insecticide . It acts by interfering with the nervous system of target insects, leading to paralysis and death. This mechanism is primarily attributed to the compound's ability to disrupt neurotransmitter function, which is critical for normal nerve impulse transmission in insects.
Interaction with Biological Systems
Research indicates that this compound interacts with specific receptors in insects, causing significant disruptions in their neurological functions. This interaction has been shown to be selective for certain insect pests while posing minimal risk to beneficial insects and mammals, making it a safer alternative compared to traditional insecticides.
Biological Activity Overview
The following table summarizes key studies and findings related to the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Insecticidal | Demonstrated significant efficacy against various insect pests with low toxicity to non-target species. | |
| Neurological Interference | Disrupts normal nerve function leading to paralysis in target insects. | |
| Environmental Impact | Low toxicity risks to mammals and birds, indicating a safer profile for ecological applications. |
Case Studies
- Insecticidal Efficacy : A study evaluated the effectiveness of this compound against common agricultural pests. Results showed a high mortality rate among treated populations within 24 hours of exposure, confirming its potent insecticidal properties.
- Selectivity Testing : Comparative studies assessed the selectivity of this compound against beneficial insects such as bees and ladybugs. The findings indicated minimal adverse effects on these species, supporting its use in integrated pest management strategies.
- Environmental Safety Assessment : Research focusing on the environmental impact highlighted that residues of this compound degrade quickly in soil and water, reducing long-term ecological risks associated with its application.
Applications
The versatility of this compound extends beyond pest control:
- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in synthesizing novel fluorescent materials for OLEDs, demonstrating emission colors ranging from blue to green with high luminance levels.
- Building Block in Organic Synthesis : Its unique functional groups make it a valuable intermediate in various organic synthesis processes.
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Cyanophenyl)-2'-trifluoromethylacetophenone, and how can reaction conditions be controlled to improve yield?
Methodological Answer:
The synthesis of arylacetophenone derivatives often involves Friedel-Crafts acylation or nucleophilic substitution reactions. For this compound, regioselective acylation under acidic conditions (pH 3–6) is critical to avoid side reactions. Key steps include:
- Precursor Selection : Use α-bromo-4-cyanoacetophenone as a starting material for cross-coupling with trifluoromethyl-substituted aryl halides.
- Catalytic Systems : Copper sulfate in aqueous media can enhance reaction efficiency by stabilizing intermediates .
- Purification : Post-reaction, steam distillation followed by benzene extraction isolates the product. Reduced-pressure rectification further refines purity .
- Yield Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize byproducts like dehalogenated derivatives .
Basic: How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer:
Structural confirmation relies on multi-spectral analysis:
- NMR :
- ¹H NMR : Aromatic protons adjacent to the cyano group (4-cyanophenyl) appear as doublets (~δ 7.8–8.2 ppm). Trifluoromethyl (-CF₃) protons are absent, but adjacent aromatic protons show splitting due to coupling with fluorine nuclei (δ 7.5–7.7 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~200 ppm. The cyano carbon (C≡N) appears at ~115 ppm, while CF₃ carbons are observed at ~120–125 ppm (quartet due to ¹⁹F coupling) .
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₁₅H₉F₃N₀₂), with fragmentation patterns showing loss of CO or CF₃ groups.
Advanced: How does the presence of the 4-cyanophenyl and trifluoromethyl groups influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electronic and steric effects of substituents dictate reactivity:
- 4-Cyanophenyl Group : The electron-withdrawing cyano (-CN) group deactivates the aromatic ring, directing nucleophilic attacks to the meta position. This enhances stability in acidic conditions but reduces electrophilicity at the carbonyl carbon.
- Trifluoromethyl Group : The -CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent carbonyl carbon. However, steric hindrance from the bulky -CF₃ can slow reactions requiring planar transition states (e.g., SN2 mechanisms).
- Regioselectivity : In cross-coupling reactions (e.g., Suzuki-Miyaura), the -CF₃ group may promote oxidative addition with palladium catalysts, while the -CN group stabilizes intermediates via resonance .
Advanced: When evaluating the compound's anticancer activity, how can researchers design assays to differentiate cytotoxic effects from apoptosis induction?
Methodological Answer:
To dissect mechanisms:
- Cell Viability Assays : Use MTT or resazurin assays (GI₅₀ values) to quantify cytotoxicity. Compare results across cancer (e.g., HCT-116, MCF-7) and normal cell lines (e.g., MRC-5) to assess selectivity .
- Apoptosis Markers :
- Caspase Activation : Measure caspase-3/7 activity via fluorometric substrates (e.g., Ac-DEVD-AMC).
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) identifies sub-G1 populations indicative of apoptosis.
- Western Blotting : Detect cleavage of PARP or upregulation of pro-apoptotic proteins (e.g., Bax) .
- Clonogenic Assays : Confirm long-term cytotoxic effects by measuring colony formation post-treatment (5–10 μM concentrations) .
Advanced: How to address contradictions in catalytic efficiency when using this compound in cross-coupling reactions under varying conditions?
Methodological Answer:
Contradictions often arise from competing reaction pathways:
- Catalyst Screening : Test palladium (Pd(PPh₃)₄) vs. copper (CuI) catalysts. Pd systems favor aryl halide coupling, while Cu excels in Ullmann-type reactions but may require higher temperatures .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl halides but may deactivate catalysts via coordination. Use mixed solvents (e.g., toluene/DMF) to balance reactivity.
- Additives : Include ligands (e.g., BINAP) to stabilize metal complexes or phase-transfer agents (e.g., TBAB) to improve interfacial reactions.
- DOE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can resolve interactions between temperature (60–100°C), pH (4–6), and catalyst concentration (1–5 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
